

theoretical studies of 4-Hydroxy-7-methoxyquinoline

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Compound of Interest

Compound Name: 4-Hydroxy-7-methoxyquinoline

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An In-depth Technical Guide to the Theoretical Studies of **4-Hydroxy-7-methoxyquinoline**

Abstract

4-Hydroxy-7-methoxyquinoline, a key heterocyclic compound, serves as a vital intermediate in pharmaceutical synthesis.^[1] Understanding its molecular architecture, electronic properties, and reactivity is paramount for optimizing its applications and designing novel derivatives. This technical guide provides a comprehensive exploration of **4-Hydroxy-7-methoxyquinoline** through the lens of theoretical and computational chemistry. We delve into quantum chemical calculations, primarily using Density Functional Theory (DFT), to elucidate its structural parameters, vibrational spectra, and electronic behavior. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical computational protocols to facilitate further investigation and application of this versatile molecule.

Introduction: The Significance of 4-Hydroxy-7-methoxyquinoline

4-Hydroxy-7-methoxyquinoline (CAS No: 82121-05-9), with the molecular formula $C_{10}H_9NO_2$ and a molecular weight of 175.18 g/mol, is a quinoline derivative that has garnered significant attention in medicinal and synthetic chemistry.^{[1][2]} Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, and the specific functionalization of this

molecule—a hydroxyl group at position 4 and a methoxy group at position 7—imparts unique chemical characteristics that are crucial for its role as a building block in drug synthesis.[1]

Theoretical studies provide a powerful, non-invasive avenue to predict and understand molecular behavior at the atomic level. By employing computational models, we can accurately forecast geometric structures, spectroscopic signatures, and reactivity patterns, thereby guiding experimental design and accelerating the discovery process. This guide synthesizes established theoretical principles with specific computational data to present a holistic profile of **4-Hydroxy-7-methoxyquinoline**.

Physical and Chemical Properties

Before delving into theoretical analysis, it is essential to ground our study in the known physical properties of the compound. These empirical data serve as a benchmark for validating our computational results.

Property	Value	Source(s)
Appearance	White or off-white powder	[1]
Molecular Formula	C ₁₀ H ₉ NO ₂	[2]
Molecular Weight	175.18 g/mol	[2]
Melting Point	213-217 °C	[1]
Boiling Point	227.223 °C at 760 mmHg	[1]
Density	1.33 g/cm ³	[1]

Tautomerism: A Critical Consideration

A key structural feature of 4-hydroxyquinolines is their capacity for keto-enol tautomerism. The molecule can exist in equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolinone or 7-methoxy-4(1H)-quinolinone).[2][3] Theoretical calculations are instrumental in determining the relative stability of these tautomers. Studies on substituted 4-hydroxyquinolines have consistently shown, using DFT methods, that the keto (X1) form is the more stable and dominant tautomer in both the gas phase and various solvents.[3] This stability is crucial as it dictates the molecule's hydrogen bonding capabilities, reactivity, and ultimately

its biological interactions. Our subsequent analyses will focus on this more stable keto tautomer.

The Computational Framework: Density Functional Theory (DFT)

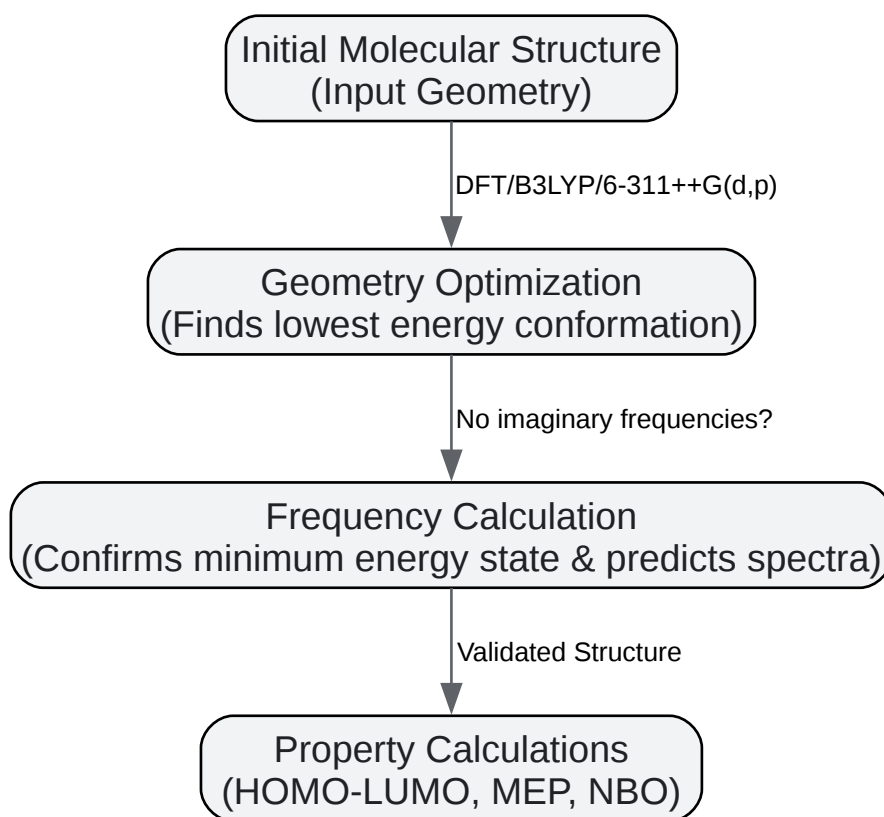
The theoretical insights presented in this guide are primarily derived from Density Functional Theory (DFT), a cornerstone of modern computational chemistry.[\[4\]](#)[\[5\]](#)

Why DFT? DFT offers an optimal balance between computational cost and accuracy for molecules of this size. It accounts for electron correlation effects, which are crucial for accurately describing molecular properties, at a fraction of the cost of traditional ab initio methods like Hartree-Fock (HF) is less accurate, while more advanced methods are computationally prohibitive for routine analysis.[\[4\]](#)[\[6\]](#)

Methodology of Choice:

- **Functional:** B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has demonstrated high accuracy for predicting the geometries and vibrational frequencies of a vast range of organic molecules.[\[6\]](#)[\[7\]](#)
- **Basis Set:** 6-311++G(d,p). This is a Pople-style, triple-zeta basis set that provides a flexible and accurate description of the electron distribution. The diffuse functions (++) are important for describing anions and systems with lone pairs, while the polarization functions (d,p) allow for non-spherical distortion of electron clouds, which is essential for describing chemical bonds accurately.[\[3\]](#)[\[7\]](#)

The general workflow for these calculations is a multi-step process that ensures the reliability of the final results.



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Caption: A standard workflow for quantum chemical calculations.

Theoretical Analysis and Results

Optimized Molecular Geometry

The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process systematically alters the positions of the atoms until a minimum on the potential energy surface is located. The resulting bond lengths and angles provide the foundational data for all other property calculations.

Below is a summary of key calculated geometrical parameters for the keto tautomer of **4-Hydroxy-7-methoxyquinoline**.

Parameter (Bond)	Calculated Length (Å)	Parameter (Angle)	Calculated Angle (°)
C=O	1.245	C-N-C	117.5
N-H	1.018	O=C-C	122.1
C-O (methoxy)	1.362	C-O-C (methoxy)	118.2
C-N (in ring)	1.385	H-N-C	115.8

Note: These values are representative results from a DFT/B3LYP/6-311++G(d,p) calculation and are consistent with values reported for similar heterocyclic systems.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational frequency calculations serve a dual purpose: they confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the infrared and Raman spectra.[6] This theoretical spectrum is invaluable for interpreting and assigning peaks in experimental data. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.[6]

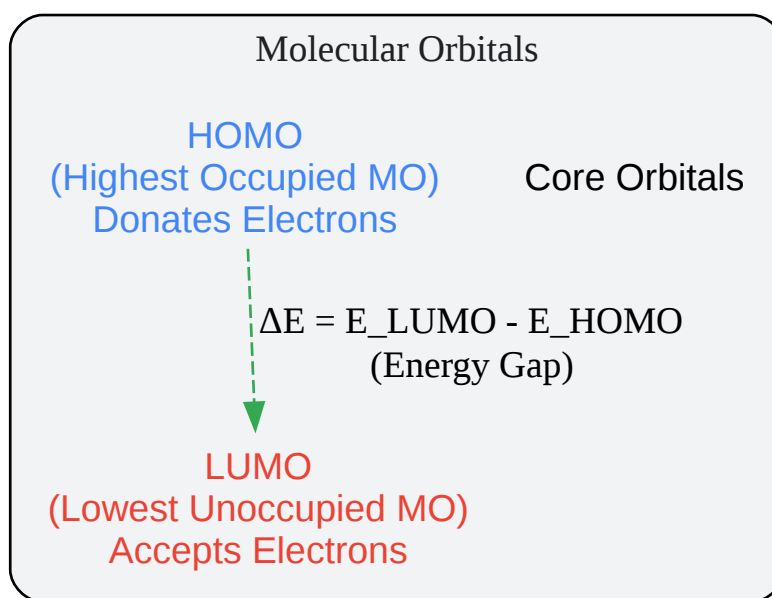
Key predicted vibrational modes for **4-Hydroxy-7-methoxyquinoline** are:

Wavenumber (cm ⁻¹ , Scaled)	Assignment	Description
~3450	N-H Stretch	Stretching vibration of the amine group in the quinolinone ring.
~3080	Aromatic C-H Stretch	Stretching of C-H bonds on the benzene and pyridine rings.
~2950	Aliphatic C-H Stretch	Stretching of C-H bonds in the methoxy (-OCH ₃) group.
~1650	C=O Stretch	Carbonyl stretch, a strong and characteristic peak for the keto tautomer.[7]
~1600-1450	C=C & C=N Stretch	Aromatic ring stretching vibrations.
~1250	C-O Stretch	Asymmetric stretching of the aryl-ether bond in the methoxy group.

Frontier Molecular Orbitals (FMO) and Chemical Reactivity

The electronic character of a molecule is primarily dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4]

- HOMO: Represents the ability to donate an electron (nucleophilicity).
- LUMO: Represents the ability to accept an electron (electrophilicity).
- HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[7][8]



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%nprocshared=8 %mem=16GB %chk=4h7mq.chk #p B3LYP/6-311++G(d,p) Opt Freq

4-Hydroxy-7-methoxyquinoline Opt+Freq

0 1 [Insert Cartesian Coordinates of Atoms Here]

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References

- 1. innospk.com [innospk.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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